Cannabigerol-d9
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Overview
Description
Cannabigerol-d9 is a synthetic derivative of cannabigerol, a non-psychoactive cannabinoid found in the Cannabis sativa plant. Cannabigerol is known for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. This compound is often used in research as an analytical reference material due to its stable isotopic labeling, which aids in the precise quantification of cannabigerol in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabigerol-d9 can be synthesized through several methods, including the hydrogenation of cannabigerolic acid. The process typically involves the use of deuterium gas to replace hydrogen atoms, resulting in the formation of the deuterated compound. The reaction conditions often include a catalyst such as palladium on carbon and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: Cannabigerol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cannabigerolic acid-d9.
Reduction: Reduction reactions can convert this compound to other deuterated cannabinoids.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens or alkylating agents under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various deuterated cannabinoids and their derivatives, which are useful in research and analytical studies .
Scientific Research Applications
Cannabigerol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of cannabigerol.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating conditions such as inflammation, neurodegenerative diseases, and microbial infections.
Industry: Utilized in the development of cannabinoid-based products and quality control of cannabis extracts
Mechanism of Action
Cannabigerol-d9 exerts its effects through interactions with various molecular targets, including:
Cannabinoid Receptors: this compound interacts with cannabinoid receptors 1 and 2, modulating their activity and influencing physiological processes.
Adrenergic Receptors: It also interacts with alpha-2 adrenergic receptors, which play a role in regulating neurotransmitter release and sympathetic nervous system activity.
Serotonin Receptors: this compound has been shown to interact with serotonin receptors, affecting mood and anxiety levels.
Comparison with Similar Compounds
Cannabigerol-d9 is unique compared to other cannabinoids due to its stable isotopic labeling, which enhances its utility in analytical applications. Similar compounds include:
Cannabidiol: Known for its anti-inflammatory and neuroprotective properties.
Tetrahydrocannabinol: The primary psychoactive component of cannabis.
Cannabinol: A mildly psychoactive cannabinoid with potential sedative effects
This compound stands out due to its non-psychoactive nature and its use as a precise analytical tool in research.
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+/i1D3,5D2,6D2,7D2 |
InChI Key |
QXACEHWTBCFNSA-QVVQTBGESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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